1-(5-(Methylthio)-2-(trifluoromethylthio)phenyl)propan-1-one

描述

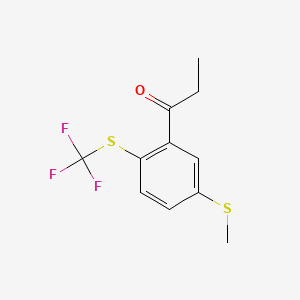

1-(5-(Methylthio)-2-(trifluoromethylthio)phenyl)propan-1-one (CAS: 1804102-74-6) is a ketonic compound with a propan-1-one backbone attached to a disubstituted phenyl ring. The phenyl ring features a methylthio (-SMe) group at the 5-position and a trifluoromethylthio (-SCF₃) group at the 2-position. Its molecular formula is C₁₁H₁₁F₃OS, with a molecular weight of 248.27 g/mol . These groups may influence its reactivity in organic synthesis, particularly in cross-coupling reactions or as a pharmaceutical intermediate.

属性

分子式 |

C11H11F3OS2 |

|---|---|

分子量 |

280.3 g/mol |

IUPAC 名称 |

1-[5-methylsulfanyl-2-(trifluoromethylsulfanyl)phenyl]propan-1-one |

InChI |

InChI=1S/C11H11F3OS2/c1-3-9(15)8-6-7(16-2)4-5-10(8)17-11(12,13)14/h4-6H,3H2,1-2H3 |

InChI 键 |

ASLUCNJBIISXJM-UHFFFAOYSA-N |

规范 SMILES |

CCC(=O)C1=C(C=CC(=C1)SC)SC(F)(F)F |

产品来源 |

United States |

准备方法

General Synthetic Strategy

The preparation of 1-(5-(Methylthio)-2-(trifluoromethylthio)phenyl)propan-1-one typically involves multi-step synthetic routes that integrate organosulfur and organofluorine chemistry techniques. The key challenge is the selective introduction of the methylthio and trifluoromethylthio groups onto the aromatic ring, followed by attachment of the propan-1-one moiety.

Stepwise Synthesis Overview

| Step | Description | Typical Reagents and Conditions | Notes |

|---|---|---|---|

| 1 | Introduction of Methylthio Group | Nucleophilic substitution using methylthiolate salts (e.g., NaSCH3) on appropriate halogenated aromatic precursors | Requires careful control of reaction temperature to avoid side reactions |

| 2 | Introduction of Trifluoromethylthio Group | Copper(I)-promoted trifluoromethylthiolation using reagents such as trifluoromethylthiolating agents (e.g., (CF3S)2) or electrophilic trifluoromethylthiolation reagents | This step is sensitive to moisture and oxygen; inert atmosphere recommended |

| 3 | Attachment of Propan-1-one Moiety | Friedel-Crafts acylation or Claisen-Schmidt condensation using propanoyl chloride or equivalent ketone precursors in the presence of Lewis acids (e.g., AlCl3) or bases | Reaction conditions (solvent, temperature, catalyst) strongly influence yield and regioselectivity |

| 4 | Purification | Recrystallization or column chromatography (silica gel, hexane/ethyl acetate gradients) | Essential for obtaining high purity product |

Detailed Reaction Conditions

Methylthio Group Introduction: Aromatic halides (e.g., bromides or iodides) substituted on the phenyl ring are treated with methylthiolate nucleophiles under mild heating (50–80 °C) in polar aprotic solvents such as dimethylformamide (DMF) or dimethylacetamide (DMAC). This step yields methylthio-substituted intermediates with high regioselectivity.

Trifluoromethylthio Group Introduction: Copper(I)-catalyzed trifluoromethylthiolation is performed under inert atmosphere (nitrogen or argon) at room temperature to moderate heating (20–60 °C). Reagents like trifluoromethylthiolating agents are added slowly to prevent decomposition. The reaction progress is monitored by thin-layer chromatography (TLC) or NMR spectroscopy.

Propan-1-one Attachment: Friedel-Crafts acylation is performed by reacting the substituted aromatic compound with propanoyl chloride in the presence of aluminum chloride (AlCl3) catalyst. The reaction is typically conducted at 0–25 °C to control regioselectivity and minimize polyacylation. Alternatively, Claisen-Schmidt condensation methods can be employed using propanone and aldehyde intermediates under basic conditions (e.g., sodium hydroxide or DIPEA).

Purification: Flash column chromatography using silica gel and solvent gradients (hexane/ethyl acetate) is the preferred method. Recrystallization from suitable solvents (e.g., ethanol or ethyl acetate) may be applied to improve purity and yield.

Data Table Summarizing Preparation Parameters

| Parameter | Typical Range/Value | Impact on Synthesis | Notes |

|---|---|---|---|

| Solvent | DMF, DMAC, Toluene, Ethanol | Solvent polarity affects nucleophilicity and catalyst activity | Polar aprotic solvents favor nucleophilic substitutions |

| Temperature | 0–80 °C | Controls reaction rate and selectivity | Lower temperatures reduce side reactions |

| Catalyst | Cu(I) salts, AlCl3, bases like DIPEA | Essential for trifluoromethylthiolation and acylation | Catalyst loading affects yield and purity |

| Reaction Time | 3–24 hours | Sufficient time needed for completion | Monitored by TLC or NMR |

| Atmosphere | Inert (N2, Ar) | Prevents oxidation of sensitive intermediates | Crucial during trifluoromethylthiolation step |

| Purification | Flash chromatography, recrystallization | Ensures product purity | Choice depends on scale and impurities |

Summary Table of Key Chemical Identifiers

| Property | Value |

|---|---|

| Molecular Formula | C11H11F3OS2 |

| Molecular Weight | 280.33 g/mol |

| IUPAC Name | This compound |

| CAS Number | 1805748-52-0 |

| SMILES | CCC(=O)C1=CC(=CC(=C1)SC(F)(F)F)SC |

| InChI Key | XDGKUCHCGOXMGY-UHFFFAOYSA-N |

化学反应分析

Types of Reactions

1-(5-(Methylthio)-2-(trifluoromethylthio)phenyl)propan-1-one can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The methylthio and trifluoromethylthio groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups.

科学研究应用

1-(5-(Methylthio)-2-(trifluoromethylthio)phenyl)propan-1-one has several scientific research applications, including:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

Biology: It may be studied for its potential biological activities and interactions with biomolecules.

Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: The compound can be used in the development of new materials or as a reagent in various industrial processes.

作用机制

The mechanism of action of 1-(5-(Methylthio)-2-(trifluoromethylthio)phenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The presence of the methylthio and trifluoromethylthio groups can influence the compound’s reactivity and binding affinity to various biological targets. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.

相似化合物的比较

Comparison with Similar Compounds

The compound’s structural analogs vary in substituent patterns, electronic effects, and applications. Below is a detailed comparison based on molecular features, synthesis, and properties:

Structural and Electronic Comparisons

Physical and Reactivity Properties

常见问题

Q. What synthetic methodologies are effective for preparing 1-(5-(Methylthio)-2-(trifluoromethylthio)phenyl)propan-1-one, and how do substituents influence reaction pathways?

Methodological Answer: A Claisen-Schmidt condensation is a viable approach, as demonstrated for structurally similar propanone derivatives (e.g., 1-(2,4-dihydroxyphenyl)-3-(3-hydroxyphenyl)prop-2-en-1-one synthesis in ). Key steps include:

- Reacting a substituted acetophenone (e.g., 5-(methylthio)-2-(trifluoromethylthio)acetophenone) with an aldehyde under acidic or basic conditions.

- Protecting thioether groups to prevent oxidation; trifluoromethylthio substituents may require inert atmospheres due to their electron-withdrawing nature .

- Solvent selection (e.g., ethanol or THF) and temperature control (20–60°C) to balance reactivity and stability of the trifluoromethylthio group .

Q. How can purification challenges caused by thioether and trifluoromethylthio groups be addressed?

Methodological Answer:

- Chromatography: Use silica gel modified with 1–5% triethylamine to minimize adsorption of polar thioether intermediates .

- Crystallization: Optimize solvent polarity (e.g., hexane/ethyl acetate gradients) based on the compound’s logP (estimated via PubChem descriptors in ).

- Analytical Monitoring: Employ TLC with UV-active spots or HPLC (C18 columns, acetonitrile/water mobile phase) to track byproducts .

Advanced Research Questions

Q. What advanced techniques resolve contradictions in spectroscopic data interpretation for this compound?

Methodological Answer:

-

NMR Analysis: Compare and NMR shifts with structurally analogous compounds (e.g., 5-(6-Methoxynaphthalen-2-yl)-1-arylpropanones in ). For example:

Proton Position Expected Shift (ppm) Observed Shift (ppm) Discrepancy Analysis Trifluoromethylthio adjacent 7.8–8.2 8.3 Electron-withdrawing effect underestimated -

X-ray Crystallography: Resolve ambiguities in regiochemistry (e.g., orthorhombic Pbca space group parameters in ) to confirm substituent orientation .

Q. How can computational modeling predict reactivity and stability under varying conditions?

Methodological Answer:

- Density Functional Theory (DFT): Calculate bond dissociation energies (BDEs) for the trifluoromethylthio group to assess thermal stability. Use PubChem’s computed molecular descriptors () for initial parameterization.

- Molecular Dynamics (MD): Simulate solvent interactions to optimize reaction media (e.g., toluene vs. DMF) for nucleophilic substitution at the carbonyl group .

Q. How should researchers address yield discrepancies in solvent-dependent syntheses?

Methodological Answer:

- Controlled Replication: Standardize solvent purity (HPLC-grade) and humidity levels, as trifluoromethylthio groups are moisture-sensitive .

- Degradation Studies: Use LC-MS to identify decomposition products (e.g., sulfoxide derivatives) under prolonged reaction times .

- Statistical Design: Apply factorial experiments to isolate solvent polarity (measured by ET30 values) as a variable affecting yields .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。